molecular formula C25H23N3O4 B12464693 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12464693
M. Wt: 429.5 g/mol
InChI Key: YKMCUNLUSMBLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Benzoylation: The quinoxaline core can be benzoylated using benzoyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the benzoylated quinoxaline with 4-ethoxyphenyl acetic acid under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Quinoxaline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents.

    Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cells.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

Industry

    Dyes and Pigments: Quinoxaline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-phenylacetamide
  • 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The presence of the 4-ethoxyphenyl group in 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H23N3O4/c1-2-32-19-14-12-18(13-15-19)26-23(29)16-22-24(30)27-20-10-6-7-11-21(20)28(22)25(31)17-8-4-3-5-9-17/h3-15,22H,2,16H2,1H3,(H,26,29)(H,27,30)

InChI Key

YKMCUNLUSMBLLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.